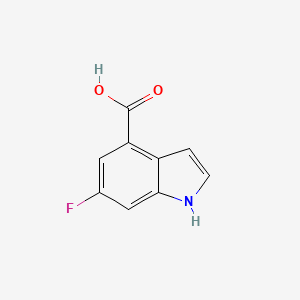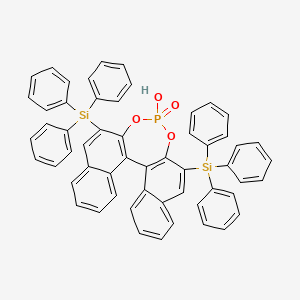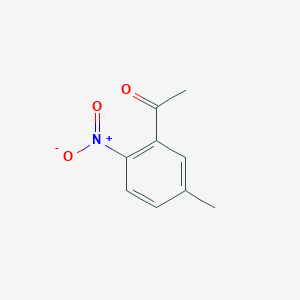
1-(5-Methyl-2-nitrophenyl)ethanone
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Charge Density Analysis
The compound 1-(2-hydroxy-5-nitrophenyl)ethanone, closely related to 1-(5-Methyl-2-nitrophenyl)ethanone, has been studied for its hydrogen bonding motif through charge density analysis. High-resolution X-ray and neutron diffraction data revealed detailed intra- and intermolecular bonding features and the extent of pi-delocalization within the molecule (Hibbs, Overgaard, & Piltz, 2003).
Synthesis of Aminobenzo[b]thiophenes
A reaction involving a derivative of 1-(5-Methyl-2-nitrophenyl)ethanone, specifically 1-(2-chloro-5-nitrophenyl)ethanone, was used in a one-pot synthesis of 3-aminobenzo[b]thiophenes. This process represents a convenient approach for synthesizing such compounds (Androsov et al., 2010).
Enzyme Inhibition Study
1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, a compound structurally similar to 1-(5-Methyl-2-nitrophenyl)ethanone, has been synthesized and evaluated as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme relevant in neurological research. This compound showed selective inhibition of peripheral COMT with a prolonged duration of action (Learmonth et al., 2002).
Solid-Liquid Phase Equilibrium Research
The study of the ternary phase equilibrium involving 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, both structurally related to 1-(5-Methyl-2-nitrophenyl)ethanone, provides insights into their solubility and phase behavior in different solvents. This research is crucial for understanding the separation processes of these compounds (Li et al., 2019).
Antibacterial and Antioxidant Activities
Research into benzyl phenyl ketone derivatives, which include structures akin to 1-(5-Methyl-2-nitrophenyl)
ethanone, has demonstrated significant antibacterial and antioxidant properties. These compounds, particularly those with the catechol group, have been identified as potent inhibitors of the enzyme 5-hLOX. The study highlights the potential therapeutic applications of these derivatives in addressing bacterial infections and oxidative stress-related conditions (Vásquez-Martínez et al., 2019).
Molecular Docking for Anti-microbial Properties
Ethanone 1-(2-hydroxy-5-methyl phenyl), a variant of 1-(5-Methyl-2-nitrophenyl)ethanone, has been subjected to molecular docking studies to evaluate its binding efficacy with proteins in Staphylococcus aureus. The study aims to understand the antimicrobial properties of this compound, emphasizing its potential application in combating bacterial infections (Satya, V., & Aiswariya, 2022).
Antifungal and Antibacterial Activities of Arylsulfonamide-Based Derivatives
A series of new arylsulfonamide-based quinolines, which can be derived from compounds similar to 1-(5-Methyl-2-nitrophenyl)ethanone, were synthesized and evaluated for their antifungal and antibacterial activities. These derivatives showed significant efficacy against various microbial strains, highlighting their potential as therapeutic agents (Kumar & Vijayakumar, 2017).
Schiff Bases Synthesis and Enzyme Inhibition
Schiff bases derived from compounds like 1-(5-Methyl-2-nitrophenyl)ethanone have been synthesized and evaluated for their inhibitory activity against enzymes such as AChE and BChE. The study provides insights into the potential application of these Schiff bases in addressing enzyme-related disorders (Raza et al., 2021).
Eigenschaften
IUPAC Name |
1-(5-methyl-2-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-3-4-9(10(12)13)8(5-6)7(2)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVGOWDJTGISJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-2-nitrophenyl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



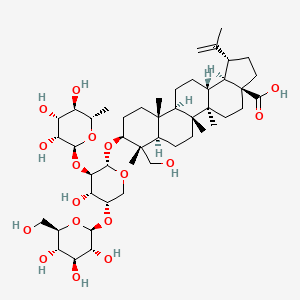
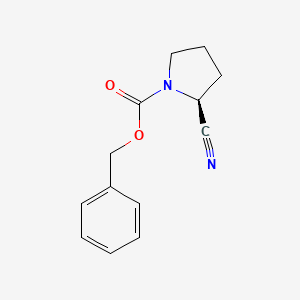
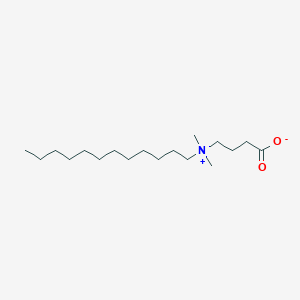
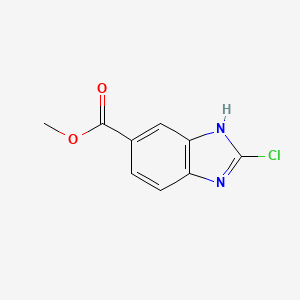
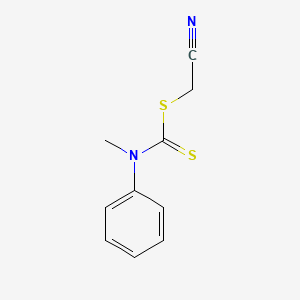
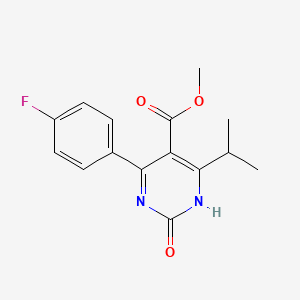
![(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine](/img/structure/B1354257.png)
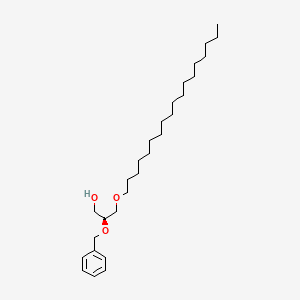
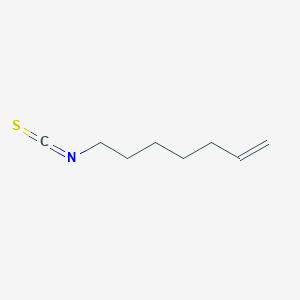
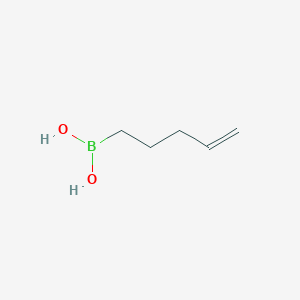
![(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B1354274.png)
![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine](/img/structure/B1354275.png)
